molecular formula C14H14F3NO4S B2684843 N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1421453-64-6

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2684843
CAS No.: 1421453-64-6
M. Wt: 349.32
InChI Key: ZEBJMHJFDMTNJG-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a furan ring, a hydroxypropyl group, and a trifluoromethylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the furan-2-yl and trifluoromethylbenzenesulfonamide intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde, while nucleophilic substitution of the trifluoromethyl group could introduce various functional groups .

Mechanism of Action

The mechanism by which N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. The furan ring and hydroxypropyl group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO4S/c15-14(16,17)10-3-5-11(6-4-10)23(20,21)18-8-7-12(19)13-2-1-9-22-13/h1-6,9,12,18-19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBJMHJFDMTNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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